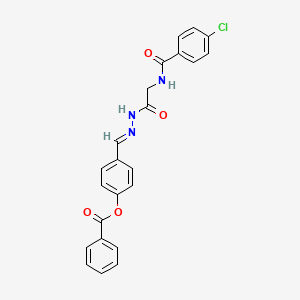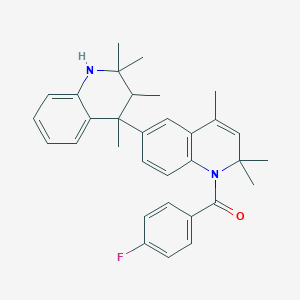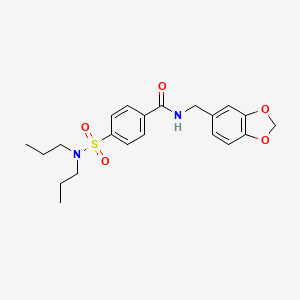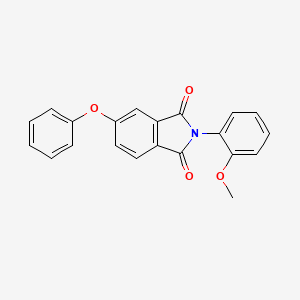![molecular formula C19H18ClN3O B11541134 N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11541134.png)
N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorobenzyl group, a 4-methylphenyl group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with 3-chlorobenzyl group: The pyrazole intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-chlorobenzyl group.
Introduction of the 4-methylphenyl group: This step involves the reaction of the substituted pyrazole with 4-methylbenzyl bromide under similar conditions.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory or cancer-related pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[1-(4-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
- N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]propionamide
- N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]butyramide
Uniqueness
N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C19H18ClN3O |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
N-[2-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O/c1-13-6-8-16(9-7-13)18-11-19(21-14(2)24)23(22-18)12-15-4-3-5-17(20)10-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI 键 |
QNVALTVPXNPQFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11541053.png)

![5-({6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11541060.png)


![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11541105.png)
![2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541108.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541123.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541127.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
